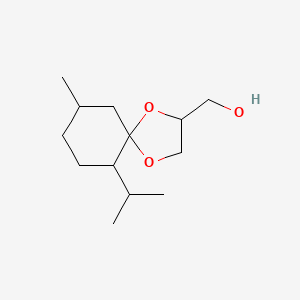
Kétal de menthone et de glycérol 1,2
Vue d'ensemble
Description
Frescolat MGA, également connu sous le nom d'acétal de glycérine de menthone, est un composé synthétique largement utilisé comme agent rafraîchissant. Il s'agit d'un liquide incolore qui procure une sensation de fraîcheur et de fraîcheur intense et durable. Ce composé est particulièrement apprécié pour ses propriétés non irritantes, sa faible odeur et son adaptabilité à diverses formulations, y compris les produits de soins bucco-dentaires .
Applications De Recherche Scientifique
Frescolat MGA has a wide range of scientific research applications. In chemistry, it is used as a model compound to study acetalization reactions and the stability of acetal bonds. In biology, it is used to investigate the effects of cooling agents on cellular processes and temperature-sensitive ion channels .
In medicine, frescolat MGA is explored for its potential therapeutic applications, particularly in the development of topical formulations for pain relief and skin conditions. Its cooling properties make it an attractive candidate for products designed to provide relief from itching, burning, and other discomforts .
In the industry, frescolat MGA is used in the formulation of personal care products, such as toothpaste, mouthwash, and skincare products. Its ability to provide a long-lasting cooling sensation makes it a popular ingredient in these products .
Mécanisme D'action
Target of Action
Menthone 1,2-glycerol ketal, also known as 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol, Menthone 1,2-glyceryl ketal, 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)-, or Frescolat MGA, is primarily used as a cooling agent in various applications . The primary targets of Menthone 1,2-glycerol ketal are the skin and mucosa where it creates a strong, long-lasting sensation of freshness and cooling .
Mode of Action
The mode of action of Menthone 1,2-glycerol ketal is based on its ability to interact with the sensory receptors in the skin and mucosa, triggering a physiological cooling sensation . This interaction results in a change in the perception of temperature, providing a cooling effect.
Result of Action
The primary result of the action of Menthone 1,2-glycerol ketal is a strong, long-lasting sensation of freshness and cooling on the skin or mucosa . This can provide relief and a pleasant sensory experience in various applications, including personal care products and food additives.
Méthodes De Préparation
Frescolat MGA est synthétisé par acétalisation de la menthone avec de la glycérine. La réaction implique généralement l'utilisation d'un catalyseur acide pour faciliter la formation de la liaison acétal entre la menthone et la glycérine. Les conditions de réaction sont soigneusement contrôlées pour garantir un rendement élevé et la pureté du produit final .
En production industrielle, le procédé est mis à l'échelle pour produire de grandes quantités de Frescolat MGA. La réaction est réalisée dans de grands réacteurs et le produit est purifié par distillation et d'autres techniques de séparation pour éliminer les impuretés .
Analyse Des Réactions Chimiques
Frescolat MGA subit principalement des réactions de substitution en raison de la présence du groupe fonctionnel acétal. Les réactifs couramment utilisés dans ces réactions comprennent les acides et les bases, qui peuvent catalyser l'hydrolyse de la liaison acétal, conduisant à la formation de menthone et de glycérine .
Les principaux produits formés à partir de ces réactions sont la menthone et la glycérine. Ces réactions sont généralement réalisées dans des conditions douces pour éviter la dégradation du composé .
Applications de la recherche scientifique
Frescolat MGA a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier les réactions d'acétalisation et la stabilité des liaisons acétal. En biologie, il est utilisé pour étudier les effets des agents rafraîchissants sur les processus cellulaires et les canaux ioniques sensibles à la température .
En médecine, Frescolat MGA est exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de formulations topiques pour le soulagement de la douleur et les affections cutanées. Ses propriétés rafraîchissantes en font un candidat intéressant pour les produits conçus pour soulager les démangeaisons, les brûlures et autres inconforts .
Dans l'industrie, Frescolat MGA est utilisé dans la formulation de produits de soins personnels, tels que le dentifrice, le bain de bouche et les produits de soin de la peau. Sa capacité à procurer une sensation de fraîcheur durable en fait un ingrédient populaire dans ces produits .
Mécanisme d'action
Frescolat MGA exerce ses effets rafraîchissants en activant les canaux TRPM8 (transient receptor potential melastatin 8). Ces canaux sont des canaux ioniques sensibles à la température qui sont activés par des températures fraîches et des agonistes chimiques comme le menthol et l'iciline .
Lors de l'activation, les canaux TRPM8 permettent l'entrée d'ions calcium dans les cellules, ce qui conduit à la sensation de fraîcheur. Ce mécanisme est similaire à celui du menthol, mais Frescolat MGA est conçu pour fournir un effet rafraîchissant plus durable et plus intense .
Comparaison Avec Des Composés Similaires
Frescolat MGA est souvent comparé à d'autres agents rafraîchissants, tels que le menthol et le lactate de menthyle. Bien que le menthol soit l'agent rafraîchissant le plus connu, il présente certains inconvénients, tels qu'une forte odeur et une irritation potentielle à des concentrations plus élevées .
Frescolat MGA, en revanche, est conçu pour surmonter ces limites. Il a une odeur plus faible et est moins irritant, ce qui le rend adapté à un plus large éventail d'applications. De plus, il procure un effet rafraîchissant plus durable que le menthol .
Composés similaires incluent:
- Menthol
- Lactate de menthyle
- Iciline
Chacun de ces composés a des propriétés et des applications uniques, mais Frescolat MGA se distingue par sa combinaison d'effet rafraîchissant puissant, de faible odeur et de propriétés non irritantes .
Propriétés
IUPAC Name |
(9-methyl-6-propan-2-yl-1,4-dioxaspiro[4.5]decan-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-9(2)12-5-4-10(3)6-13(12)15-8-11(7-14)16-13/h9-12,14H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJCYZPANVLBRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2(C1)OCC(O2)CO)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866983 | |
| Record name | 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
clear colourless viscous liquid | |
| Record name | (-)-Menthone 1,2-glycerol ketal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/419/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | dl-Menthone 1,2-glycerol ketal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/103/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
322.00 to 323.00 °C. @ 760.00 mm Hg | |
| Record name | Menthone 1,2-glyceryl ketal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water, olive oil <15% and almond oil 1% w/w | |
| Record name | (-)-Menthone 1,2-glycerol ketal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/419/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | dl-Menthone 1,2-glycerol ketal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/103/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.0306, 1.0308 | |
| Record name | (-)-Menthone 1,2-glycerol ketal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/419/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | dl-Menthone 1,2-glycerol ketal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/103/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
63187-91-7 | |
| Record name | Menthone glycerin acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63187-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menthone 1,2-glycerol ketal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063187917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxymethyl-9-methyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MENTHONE 1,2-GLYCEROL KETAL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QQ1EE6RCP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Menthone 1,2-glyceryl ketal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Menthone 1,2-glycerol ketal (MGK) primarily used for?
A1: MGK is a synthetic coolant found in some electronic nicotine delivery systems (ENDS) like e-liquids. [] While its cooling sensation is appealing to users, the toxicological risks associated with inhaling MGK have not been thoroughly studied. []
Q2: Beyond its use as a coolant, has MGK been explored for other applications?
A3: Yes, research has investigated MGK's potential in drug delivery systems. Due to its pH-sensitive nature, MGK has been incorporated into nanocarriers designed to release therapeutic agents in the acidic tumor microenvironment. [, , ]
Q3: How is MGK incorporated into these nanocarriers?
A4: MGK is often conjugated to biocompatible polymers like oligosaccharides of hyaluronan (oHA). [, , ] This conjugation forms amphiphilic molecules that self-assemble into nanoparticles in aqueous solutions. [] The resulting nanoparticles can encapsulate drugs and deliver them to target cells or tissues. [, , ]
Q4: What are the advantages of using MGK in pH-sensitive drug delivery systems?
A5: MGK's ketal structure makes it sensitive to acidic pH. [, , ] This characteristic allows for controlled drug release within the acidic tumor microenvironment, potentially enhancing therapeutic efficacy while minimizing off-target effects. [, , ]
Q5: Are there any specific cell surface receptors targeted by these MGK-containing nanocarriers?
A6: Yes, researchers have developed MGK-containing nanocarriers that target the CD44 receptor. [, , ] This receptor is overexpressed in various cancer cells and is implicated in tumor progression and metastasis. [, , ] By targeting CD44, these nanocarriers aim to enhance drug delivery specifically to cancer cells. [, , ]
Q6: What is the current research focus regarding MGK's application in drug delivery?
A7: Current research explores the development of multifunctional nanocarriers incorporating MGK. [, , ] These nanocarriers utilize MGK's pH-sensitivity while incorporating additional functionalities, such as targeting ligands or other stimuli-responsive elements, to further enhance drug delivery and therapeutic efficacy. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




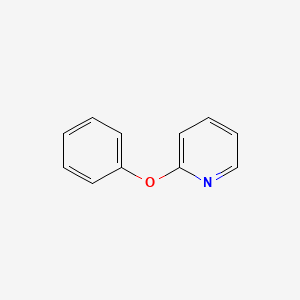
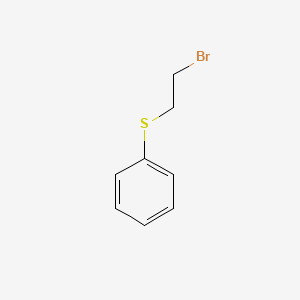

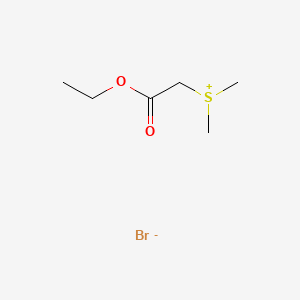
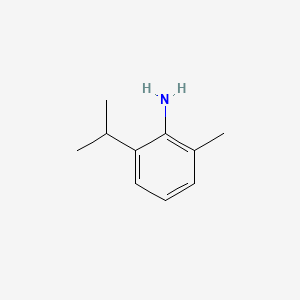
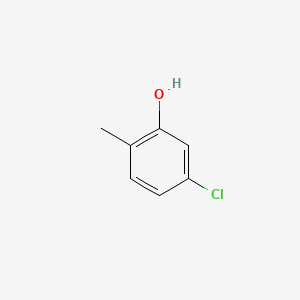

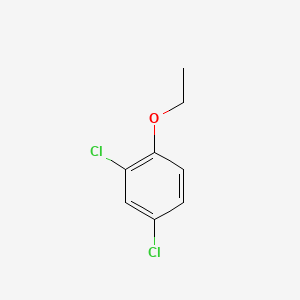
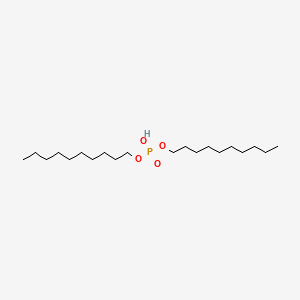
![Calcium;4-[[4-(2-methylanilino)-2,4-dioxobutyl]diazenyl]-3-nitrobenzenesulfonate](/img/new.no-structure.jpg)


